- Process for preparation of substituted phenylpropenylpyridine derivative and medical use thereof, World Intellectual Property Organization, , ,
Cas no 944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde)
944899-01-8 structure
Product Name:3-Iodo-1H-indazole-5-carbaldehyde
N.o CAS:944899-01-8
MF:C8H5IN2O
MW:272.042573690414
MDL:MFCD10696809
CID:844640
PubChem ID:45790259
Update Time:2024-10-25
3-Iodo-1H-indazole-5-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Iodo-1H-indazole-5-carbaldehyde
- 3-iodo-1H-Indazole-5-carboxaldehyde
- 3-iodo-2H-indazole-5-carbaldehyde
- 3-Iodo-1H-indazole-5-carboxaldehyde (ACI)
- CS-0051326
- AS-50711
- J-512670
- P10936
- AKOS016009857
- DTXSID10672252
- 944899-01-8
- 3-iodo-1H-indazol-5-carbaldehyde
- SCHEMBL1076847
- STUWJSRMOZCBIX-UHFFFAOYSA-N
- DB-079917
- 3-iodo-5-formylindazole
- MFCD10696809
- PB28137
-
- MDL: MFCD10696809
- Inchi: 1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
- Chave InChI: STUWJSRMOZCBIX-UHFFFAOYSA-N
- SMILES: O=CC1C=C2C(NN=C2I)=CC=1
Propriedades Computadas
- Massa Exacta: 271.94466g/mol
- Massa monoisotópica: 271.94466g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 188
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.7
- Superfície polar topológica: 45.8Ų
3-Iodo-1H-indazole-5-carbaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001083-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$265.96 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I178414-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
¥2927.90 | 2023-09-02 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$282 | 2021-08-05 | |
| Apollo Scientific | OR321425-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
£381.00 | 2025-02-20 | |
| Apollo Scientific | OR321425-5g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 5g |
£2000.00 | 2023-09-01 | |
| Chemenu | CM126505-250mg |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 250mg |
$199 | 2024-07-19 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$503 | 2024-07-19 | |
| eNovation Chemicals LLC | D587063-1G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
$365 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-5G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 5g |
$1235 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-10G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 10g |
$1885 | 2024-07-21 |
3-Iodo-1H-indazole-5-carbaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide , Iodine Solvents: Dimethylformamide ; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referência
- Preparation of dihydropyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
- Substituted aminothiazolone indazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referência
- Indazolyl-substituted dihydroisoxazolopyridines as c-Met tyrosine kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Indazolyl-substituted dihydroisoxa-zolopyridines and methods of use thereof, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referência
- 4-Indazolyl-1,4-dihydropyridine derivatives as c-Met protein tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
Referência
- Preparation of indazolyl, benzimidazolyl, benzotriazolyl substituted indolin-2-one derivatives as kinase inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Referência
- Preparation of 3-indazolylbenzenesulfonamides as kinase inhibitors useful in treating cancer, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 30 min, cooled; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referência
- Substituted thiazolidinedione indazoles, indoles and benzotriazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
Referência
- Substituted 4-(indazolyl)-1,4-dihydropyridines and methods of use thereof, United States, , ,
3-Iodo-1H-indazole-5-carbaldehyde Raw materials
3-Iodo-1H-indazole-5-carbaldehyde Preparation Products
3-Iodo-1H-indazole-5-carbaldehyde Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Número da Ordem:A1095158
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:14
Preço ($):230.0
E- mail:sales@amadischem.com
3-Iodo-1H-indazole-5-carbaldehyde Literatura Relacionada
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Pureza:99%
Quantidade:1g
Preço ($):230.0